molecular formula C15H17N3O B291172 4-tert-butyl-N-(2-pyrimidinyl)benzamide

4-tert-butyl-N-(2-pyrimidinyl)benzamide

Cat. No.: B291172
M. Wt: 255.31 g/mol
InChI Key: SRKBRGXSZMMNIJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-pyrimidinyl)benzamide is a benzamide derivative characterized by a para-substituted tert-butyl group on the benzene ring and a 2-pyrimidinyl moiety attached to the amide nitrogen. Its molecular formula is C₁₅H₁₇N₃O, with a molecular weight of 267.32 g/mol. The tert-butyl group enhances lipophilicity, while the pyrimidinyl ring contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring aromatic heterocyclic recognition .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-tert-butyl-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C15H17N3O/c1-15(2,3)12-7-5-11(6-8-12)13(19)18-14-16-9-4-10-17-14/h4-10H,1-3H3,(H,16,17,18,19)

InChI Key

SRKBRGXSZMMNIJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide

  • Molecular Formula : C₁₆H₁₉N₃O
  • Molecular Weight : 269.34 g/mol
  • The methyl group may enhance metabolic stability compared to the unsubstituted pyrimidinyl analogue .

4-tert-butyl-N-(2-pyridinyl)benzamide

  • CAS No.: 349407-91-6
  • Key Differences : Replacement of pyrimidine with pyridine removes one nitrogen atom, reducing hydrogen-bonding capacity. This substitution lowers polarity (logP ≈ 4.5 estimated) and may decrease affinity for targets requiring pyrimidine-specific interactions .

4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)

  • Molecular Formula : C₁₃H₁₀BrN₂O₃
  • Key Differences : Bromine at the para position increases molecular weight (345.14 g/mol) and electron-withdrawing effects, altering electronic properties. The nitro group on the aniline ring enhances reactivity but may introduce toxicity concerns .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Hydrogen Bond Donors
4-tert-butyl-N-(2-pyrimidinyl)benzamide 267.32 ~3.8* 3 1
4-tert-butyl-N-(2,5-dimethylphenyl)benzamide 281.40 5.05 2 1
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 359.47 ~4.2* 4 1

*Estimated via QSAR models.

  • Lipophilicity : The tert-butyl group consistently elevates logP values, enhancing membrane permeability but risking solubility issues.
  • Hydrogen Bonding : Pyrimidine-containing derivatives exhibit higher hydrogen-bond acceptor counts, favoring interactions with polar targets like kinases.

Tyrosine Kinase Inhibitors (TKIs)

  • Imatinib (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl]benzamide): Shares a benzamide core but includes a piperazinyl-methyl group and extended aromatic system for BCR-ABL inhibition. The tert-butyl analogue lacks this complexity, suggesting lower kinase affinity .
  • Nilotinib: A second-generation TKI with a 30-fold higher potency than imatinib. Structural parallels include pyrimidine-amino linkages, but nilotinib’s imidazole substituents enhance ATP-binding site interactions .

Metabolic Stability

  • 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide (CAS 544435-07-6): The tetrazole ring improves metabolic resistance compared to pyrimidinyl analogues, as tetrazoles are less prone to oxidative degradation .

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